![molecular formula C17H20N4O4 B2991475 2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-90-3](/img/structure/B2991475.png)
2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in drug design and discovery .
Synthesis Analysis
While specific synthesis information for this compound is not available, triazolopyrimidines are generally prepared by the reduction of certain substituted pyrimidinones with reducing agents like sodium borohydride (NaBH4) in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been proven by single crystal X-ray diffraction data . The compound likely has a planar structure due to the conjugated system of double bonds in the triazolopyrimidine core.Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including reductions, substitutions, and rearrangements . The specific reactions would depend on the conditions and reagents used.Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Reactions
Several studies have outlined methods for synthesizing compounds related to 2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, exploring their chemical properties and reactions:
- Rearrangement and Synthesis Techniques : The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines via C=N bond reduction, employing NaBH4 in the presence of V2O5, demonstrates a method for preparing structurally related compounds (Lashmanova et al., 2019).
- Three-component Condensation : Synthesis of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs through three-component condensations reveals the structural versatility and potential for creating a wide array of derivatives with varying biological activities (Titova et al., 2019).
Potential Biological Activities
The literature also suggests investigations into the biological activities of compounds closely related to this compound:
- Antimicrobial and Antioxidant Activities : Synthesis of a series of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide compounds and their evaluation for antimicrobial and antioxidant activities highlight the potential application of these compounds in developing new antimicrobial agents (Gilava et al., 2020).
- Antituberculous Activity : The study on structural analogs of antituberculous agents based on triazolopyrimidine derivatives emphasizes the exploration of these compounds for their tuberculostatic activity, potentially offering new avenues for tuberculosis treatment (Titova et al., 2019).
Mecanismo De Acción
Target of Action
The compound belongs to the class of triazolopyrimidines . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazolopyrimidines is generally through their interaction with their targets. They bind to the active sites of enzymes or receptors, leading to changes in the biological function of these targets
Biochemical Pathways
Triazolopyrimidines affect various biochemical pathways due to their ability to interact with multiple targets
Análisis Bioquímico
Biochemical Properties
2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, it interacts with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound induces cell cycle arrest and apoptosis . It influences cell signaling pathways by inhibiting CDK2, which is essential for the transition from the G1 to S phase of the cell cycle. Furthermore, it affects gene expression by downregulating genes involved in cell proliferation and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, resulting in cell cycle arrest. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its inhibitory effects on CDK2 and subsequent cellular responses can persist for several days, indicating sustained activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve significant biochemical and cellular responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with CDK2 and other cytoplasmic proteins . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments or organelles .
Propiedades
IUPAC Name |
2-methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-14(16(22)25-8-7-23-2)15(21-17(20-11)18-10-19-21)12-5-4-6-13(9-12)24-3/h4-6,9-10,15H,7-8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHACGTLMWAYABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)
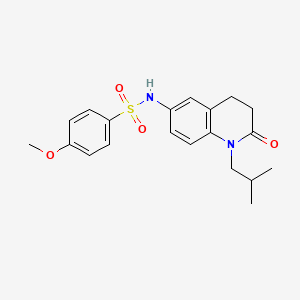
![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)

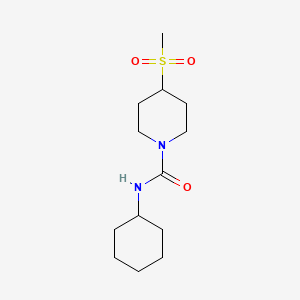
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2991409.png)
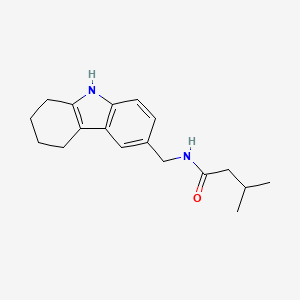
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2991411.png)
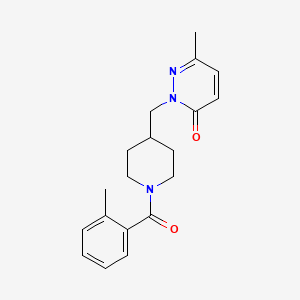
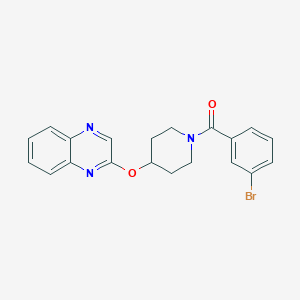
![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methyleth yl)-N-phenylacetamide](/img/structure/B2991415.png)
